3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H8FN2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 3-position and a 3-methyl-1H-pyrazol-1-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Substitution Reaction: The synthesized pyrazole is then subjected to a substitution reaction with 3-fluorobenzaldehyde. This can be achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds. The pyrazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the pyrazole ring.
2-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the fluorine atom.
3-Fluoro-2-(1H-imidazol-1-yl)benzaldehyde: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
3-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the 3-methyl-1H-pyrazol-1-yl group. This combination can enhance its chemical reactivity and binding properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9FN2O |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
3-fluoro-2-(3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-8-5-6-14(13-8)11-9(7-15)3-2-4-10(11)12/h2-7H,1H3 |
InChI Key |
OUUGBDKJOGWGEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC=C2F)C=O |
Origin of Product |
United States |
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